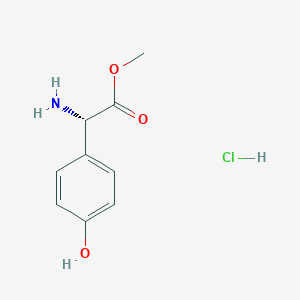
Bis(alpha-phenylethyl) ether
説明
Bis(alpha-phenylethyl) ether is an organic compound with the molecular formula C16H18O . It is also known by several other names such as A-methylbenzyl ether, 1,1’-Diphenyldiethyl ether, and 1-(1-phenylethoxy)ethylbenzene .
Molecular Structure Analysis
The molecular structure of this compound consists of two phenylethyl groups connected by an ether linkage (an oxygen atom). The IUPAC name for this compound is 1-(1-phenylethoxy)ethylbenzene . The InChI string and the Canonical SMILES provide a textual representation of the compound’s structure .科学的研究の応用
Synthesis and Chemical Properties
- Oxidation of α-Phenylethyl Chloride : Bis(alpha-phenylethyl) ether is formed through the oxidation of α-phenylethyl chloride by metal oxides like mercuric oxide, lead dioxide, and thallium(III) oxide (AkiyamaFuminori, 1974).
Applications in Polymer Science
- Bis(4(1-Methyl-1,2-Epoxyethyl)) Derivatives : Derivatives of phenyl ether, such as bis(4-phenoxyphenyl) ether, have been synthesized, demonstrating potential applications in the field of polymer science (R. Neville & J. W. Mahoney, 1967).
- Bis(β-Diketonate) Lanthanide Complexes : this compound derivatives, specifically bis(β-diketonate) complexes, show luminescent properties, indicating their use in materials science, particularly in light-emitting applications (Jingwen Shi et al., 2013).
Supramolecular Chemistry
- Copolymerization with Bisparaquat Homoditopic Monomers : Bis(crown ether) monomers, related to this compound structures, show the ability to form linear supramolecular polymers, highlighting its significance in the field of supramolecular chemistry (Qizhong Zhou et al., 2010).
Novel Material Synthesis
- Polyimides from Bis(Ether Anhydrides) : The synthesis of new polyimides using bis(ether anhydrides), a class of compounds related to this compound, indicates applications in creating novel materials with unique thermal and solubility properties (Qiding Mi et al., 1997).
Supramolecular Assemblies
- pH-Responsive Pseudorotaxane Formation : Research into bis(m-phenylene)-32-crown-10-functionalized dendrimers, closely related to this compound, reveals potential in creating pH-responsive supramolecular assemblies (Jason W. Jones et al., 2003).
将来の方向性
作用機序
Mode of Action
For instance, some ethers can act as leaving groups in chemical reactions, while others may participate in hydrogen bonding or van der Waals interactions . The exact interaction of Bis(alpha-phenylethyl) ether with its targets would depend on the specific biological context and requires further investigation.
Biochemical Pathways
Ethers can be involved in a variety of biochemical processes, including the synthesis of other organic compounds . The downstream effects of these processes can vary widely, depending on the specific context and the other molecules involved.
Pharmacokinetics
The compound’s physical properties such as its molecular weight of 22631, density of 10020, melting point of -299°C, and boiling point of 32793°C could influence its bioavailability and pharmacokinetics.
生化学分析
Biochemical Properties
Bis(alpha-phenylethyl) ether plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate for certain enzymes involved in the metabolism of ethers. The interactions between this compound and these biomolecules can lead to changes in enzyme activity, protein conformation, and overall biochemical pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to changes in the expression of genes involved in metabolic pathways, resulting in altered cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to inhibition or activation of their activity. These binding interactions can result in changes in gene expression and subsequent cellular responses. For instance, this compound may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to changes in its biochemical properties and interactions with biomolecules. Long-term exposure to this compound may result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can result in significant changes in cellular metabolism, gene expression, and overall cellular function. These threshold effects highlight the importance of dosage considerations in the study of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, this compound may be metabolized by enzymes involved in the breakdown of ethers, leading to the production of intermediate metabolites that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. For example, this compound may be transported into cells via specific transporters and subsequently distributed to various organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can affect the interactions of this compound with biomolecules and its overall biochemical effects. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production .
特性
IUPAC Name |
1-(1-phenylethoxy)ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAVSTZWKNIWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918794 | |
| Record name | 1,1'-[Oxydi(ethane-1,1-diyl)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93-96-9 | |
| Record name | Bis(1-phenylethyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(alpha-phenylethyl) ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Diphenyldiethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-[Oxydi(ethane-1,1-diyl)]dibenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20918794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(oxydiethylidene)bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)












